molecular formula C6H8O2 B1369234 Propan-2-yl prop-2-ynoate CAS No. 96088-62-9

Propan-2-yl prop-2-ynoate

Cat. No.: B1369234
CAS No.: 96088-62-9
M. Wt: 112.13 g/mol
InChI Key: OXXHZTDBNXEEFU-UHFFFAOYSA-N
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Description

It is a colorless liquid with a pungent odor and is commonly used in the synthesis of various organic compounds . This compound is notable for its reactivity and versatility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Propan-2-yl prop-2-ynoate can be synthesized through the esterification of propiolic acid with isopropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Propan-2-yl prop-2-ynoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Propan-2-yl prop-2-ynoate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.

    Medicine: this compound derivatives have potential therapeutic applications, including as intermediates in the synthesis of active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of propan-2-yl prop-2-ynoate involves its reactivity with various nucleophiles and electrophiles. The ester group in the compound is susceptible to nucleophilic attack, leading to the formation of different products depending on the reaction conditions. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophiles and electrophiles used .

Comparison with Similar Compounds

Uniqueness: Propan-2-yl prop-2-ynoate is unique due to its specific reactivity profile and the presence of the isopropyl group, which can influence the steric and electronic properties of the compound. This uniqueness makes it a valuable intermediate in organic synthesis and various industrial applications .

Properties

IUPAC Name

propan-2-yl prop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-4-6(7)8-5(2)3/h1,5H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXHZTDBNXEEFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00575985
Record name Propan-2-yl prop-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00575985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96088-62-9
Record name Propan-2-yl prop-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00575985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name propan-2-yl prop-2-ynoate
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